molecular formula C14H16ClNO3 B14570929 N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-69-4

N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14570929
CAS No.: 61643-69-4
M. Wt: 281.73 g/mol
InChI Key: SUUCRRVDROPHLP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-substituted aromatic ring, an ethoxymethylidene group, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and ethyl acetoacetate.

    Condensation Reaction: The amine group of 5-chloro-2-methylphenylamine reacts with the carbonyl group of ethyl acetoacetate under acidic or basic conditions to form an intermediate.

    Formation of Ethoxymethylidene Group: The intermediate undergoes further reaction with ethyl formate in the presence of a base to introduce the ethoxymethylidene group.

    Final Product: The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Produces corresponding carboxylic acids or ketones.

    Reduction: Yields alcohols or amines.

    Substitution: Results in derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methylphenyl)-2-(methylidene)-3-oxobutanamide: Similar structure but lacks the ethoxy group.

    N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-hydroxybutanamide: Contains a hydroxyl group instead of an oxo group.

Uniqueness

N-(5-Chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to the presence of the ethoxymethylidene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

61643-69-4

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C14H16ClNO3/c1-4-19-8-12(10(3)17)14(18)16-13-7-11(15)6-5-9(13)2/h5-8H,4H2,1-3H3,(H,16,18)

InChI Key

SUUCRRVDROPHLP-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

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